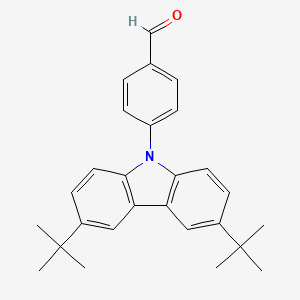
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and as intermediates in organic synthesis. The compound’s structure features a carbazole moiety substituted with tert-butyl groups at positions 3 and 6, and a benzaldehyde group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde typically involves the following steps:
Formation of 3,6-Di-tert-butylcarbazole: This can be achieved by reacting carbazole with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the Benzaldehyde Group: The 3,6-Di-tert-butylcarbazole is then reacted with 4-bromobenzaldehyde under palladium-catalyzed coupling conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzoic acid.
Reduction: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Employed in the development of photochemical sensors and switches due to its photophysical properties.
Intermediates in Organic Synthesis:
作用機序
The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is largely dependent on its application:
In Organic Electronics: The compound acts as a hole-transporting material, facilitating the movement of positive charges within the device.
In Photochemistry: It can undergo photoinduced electron transfer processes, making it useful in the design of photochemical switches and sensors.
類似化合物との比較
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the benzaldehyde group, making it less versatile in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a benzaldehyde group, which alters its reactivity and applications.
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is unique due to the presence of both the carbazole and benzaldehyde functionalities. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
特性
分子式 |
C27H29NO |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-(3,6-ditert-butylcarbazol-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)19-9-13-24-22(15-19)23-16-20(27(4,5)6)10-14-25(23)28(24)21-11-7-18(17-29)8-12-21/h7-17H,1-6H3 |
InChIキー |
MKTSBNCITFWYGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


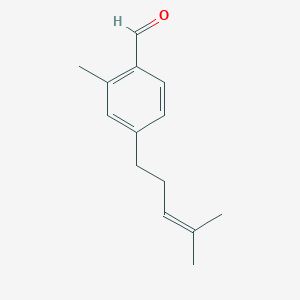


![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
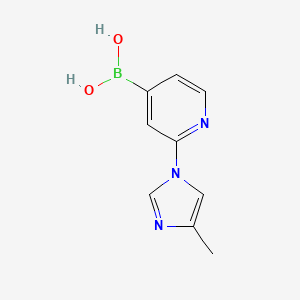
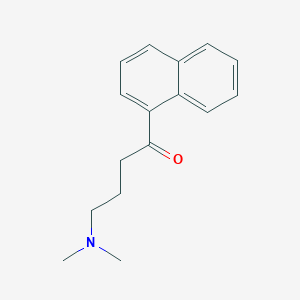
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
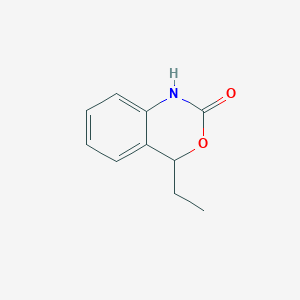
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
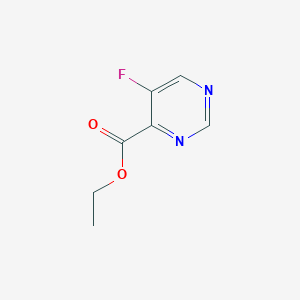

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)
![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

